

Derivatization of (1-Ethynylcyclopropyl)methanol for further reactions

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Compound of Interest

Compound Name: (1-Ethynylcyclopropyl)methanol

Cat. No.: B1529724

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An Application Guide and Protocols for the Synthetic Derivatization of (1-Ethynylcyclopropyl)methanol

Authored by: A Senior Application Scientist

Abstract

(1-Ethynylcyclopropyl)methanol is a valuable bifunctional building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structure, featuring a strained cyclopropane ring, a reactive terminal alkyne, and a primary hydroxyl group, offers multiple avenues for chemical modification. The cyclopropyl moiety is known to enhance the metabolic stability, potency, and pharmacokinetic properties of drug candidates[1]. This guide provides a comprehensive overview and detailed protocols for the selective derivatization of (1-ethynylcyclopropyl)methanol at its two key functional groups, enabling its effective use in the synthesis of complex molecules and chemical libraries.

Introduction: The Strategic Value of (1-Ethynylcyclopropyl)methanol

The molecule (1-ethynylcyclopropyl)methanol (CAS 871476-77-6) presents a synthetically attractive scaffold[2]. The inherent ring strain of the cyclopropane confers unique conformational constraints and electronic properties, while the terminal alkyne and primary

alcohol serve as versatile handles for a wide array of chemical transformations. This dual functionality allows for orthogonal chemical strategies, where one group can be modified while leaving the other intact for subsequent reactions.

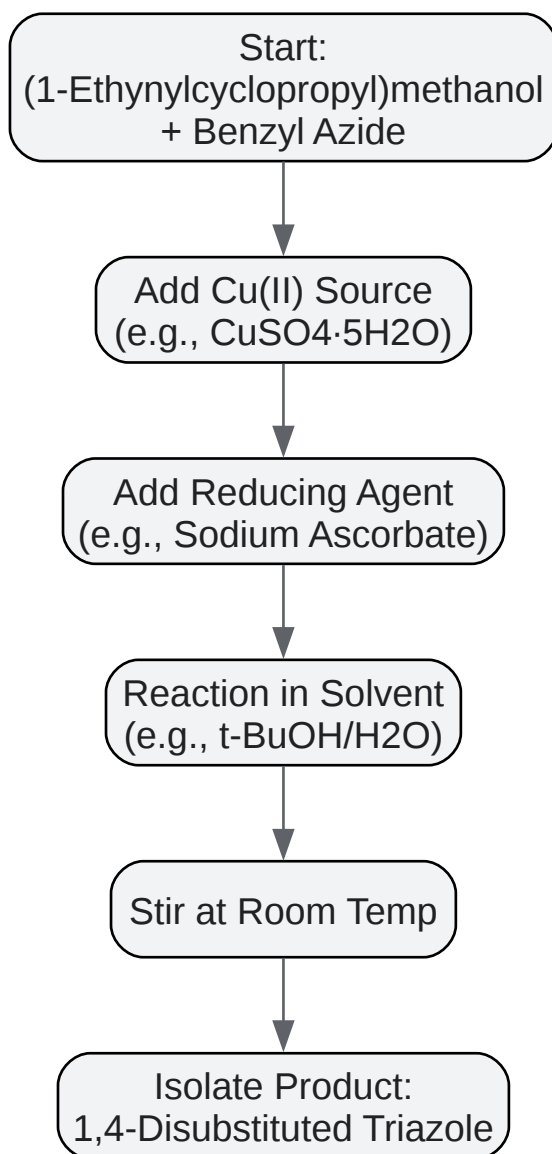
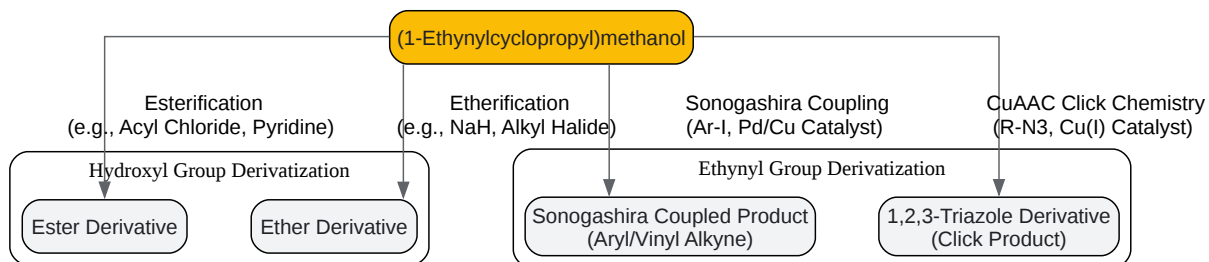
This document outlines proven methodologies for:

- Derivatization of the Hydroxyl Group: Conversion to esters and ethers, which are common functional groups in bioactive molecules.
- Reactions of the Ethynyl Group: Engagement in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".

The following sections will detail the causality behind procedural choices, provide step-by-step protocols, and offer insights for researchers aiming to incorporate this building block into their synthetic programs.

Strategic Derivatization Pathways

The choice of which functional group to modify first depends on the overall synthetic strategy. The protocols described herein are designed to be robust and high-yielding, providing a reliable foundation for multistep syntheses.



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Sources

- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
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